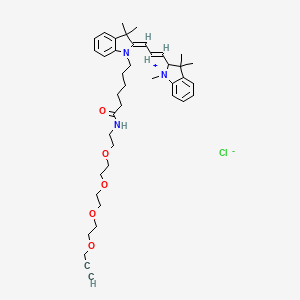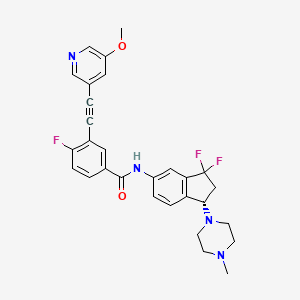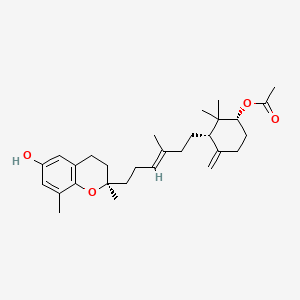
Litchinol B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Litchinol B is a naturally occurring compound isolated from the roots of the plant Litchi chinensis, which belongs to the Sapindaceae family . It is classified as a phenolic compound and is known for its biological activity, particularly as a non-competitive inhibitor of the enzyme tyrosinase . The molecular formula of this compound is C₂₉H₄₂O₄, and it has a molecular weight of 454.64 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Litchinol B involves several steps, starting from the extraction of the roots of Litchi chinensis. The roots are subjected to solvent extraction, typically using ethanol or methanol, to obtain a crude extract. This extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods
Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The roots of Litchi chinensis are harvested and processed in bulk. Solvent extraction is performed in large extraction tanks, and the crude extract is subjected to industrial-scale chromatography for purification. The final product is then dried and packaged for distribution .
Analyse Des Réactions Chimiques
Types of Reactions
Litchinol B undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction of this compound can lead to the formation of hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced phenolic compounds.
Substitution: Brominated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
Litchinol B has a wide range of scientific research applications:
Chemistry: Used as a model compound to study phenolic reactions and enzyme inhibition.
Biology: Investigated for its role in inhibiting tyrosinase, an enzyme involved in melanin production.
Medicine: Explored for its potential use in treating hyperpigmentation disorders and as an antioxidant.
Industry: Utilized in the development of skin-whitening agents and cosmetic products
Mécanisme D'action
Litchinol B exerts its effects primarily through the inhibition of tyrosinase, a key enzyme in the melanin biosynthesis pathway. It acts as a non-competitive inhibitor, binding to the enzyme at a site distinct from the active site. This binding alters the enzyme’s conformation, reducing its activity and thereby decreasing melanin production . The inhibition constant (Kᵢ) for this compound is 5.70 μM .
Comparaison Avec Des Composés Similaires
Litchinol B is unique compared to other tyrosinase inhibitors due to its non-competitive inhibition mechanism. Similar compounds include:
Kojic Acid: A competitive inhibitor of tyrosinase, commonly used in skin-whitening products.
Arbutin: Another competitive inhibitor that is also used for its skin-lightening properties.
Hydroquinone: A potent inhibitor of melanin synthesis but with a different mechanism of action.
This compound stands out due to its natural origin and specific inhibition mechanism, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C29H42O4 |
|---|---|
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
[(1R,3S)-3-[(E)-6-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-3-methylhex-3-enyl]-2,2-dimethyl-4-methylidenecyclohexyl] acetate |
InChI |
InChI=1S/C29H42O4/c1-19(10-12-25-20(2)11-13-26(28(25,5)6)32-22(4)30)9-8-15-29(7)16-14-23-18-24(31)17-21(3)27(23)33-29/h9,17-18,25-26,31H,2,8,10-16H2,1,3-7H3/b19-9+/t25-,26+,29+/m0/s1 |
Clé InChI |
VFXYUSYDBLQNKJ-XXQNOWRISA-N |
SMILES isomérique |
CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC[C@H]3C(=C)CC[C@H](C3(C)C)OC(=O)C)O |
SMILES canonique |
CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC3C(=C)CCC(C3(C)C)OC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


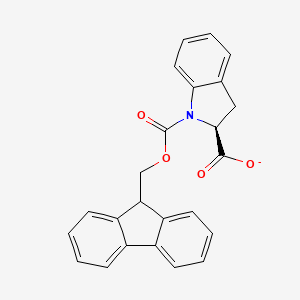
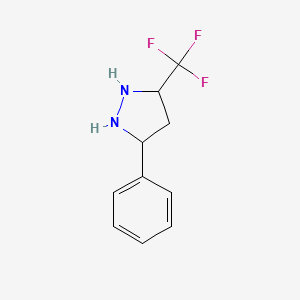
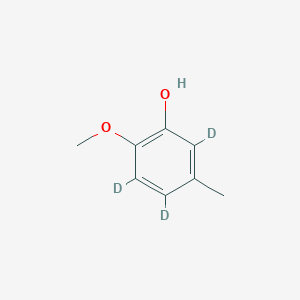
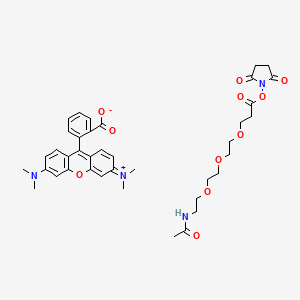
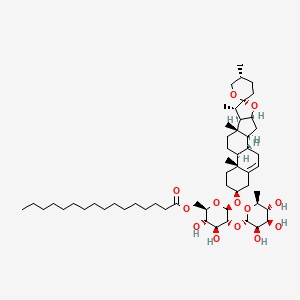

![N-(3-chloro-4-fluorophenyl)-1-[2-(3-methylphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B12367007.png)
![1-[(3-Chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline Hydrochloride](/img/structure/B12367012.png)
![N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B12367017.png)


